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Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation. This process
can lead to the formation of methionine sulfoxide, a modification that is largely reversible in
biological systems through the action of methionine sulfoxide reductases (Msrs). However,
under conditions of strong oxidative stress, methionine sulfoxide can be further oxidized to
methionine sulfone. This modification is considered irreversible within the cellular context and
can have significant and lasting consequences on protein structure, function, and cellular
signaling pathways.[1][2][3][4] This technical guide provides an in-depth overview of the
irreversible modification of proteins by DL-methionine sulfone, covering its chemical basis,
functional implications, and the experimental methodologies used for its study.

The Chemistry of Methionine Sulfone Formation

The oxidation of methionine to methionine sulfone is a two-step process. The initial oxidation of
the methionine thioether side chain by mild reactive oxygen species (ROS), such as hydrogen
peroxide, forms methionine sulfoxide.[2][5] Stronger oxidants can then convert methionine
sulfoxide to methionine sulfone (Met02).[6]

Key Chemical Aspects:
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« Irreversibility: Unlike methionine sulfoxide, which can be enzymatically reduced back to
methionine, methionine sulfone is a stable modification under physiological conditions and is
not known to be reversed by any biological pathway.[1][2][5][7]

o Oxidizing Agents: The formation of methionine sulfone typically requires stronger oxidizing
agents than those needed for sulfoxide formation. Examples include permanganate ions and
conditions of severe oxidative stress.[3]

e Physicochemical Changes: The conversion of the non-polar methionine side chain to the
highly polar sulfone group induces significant changes in the local protein environment. This
can disrupt hydrophobic interactions, alter protein conformation, and affect protein stability.

Functional Consequences of Irreversible Methionine
Sulfone Modification

The permanent nature of methionine sulfone formation can lead to a range of functional
alterations in proteins, from loss of function to altered substrate specificity.

Impact on Protein Structure and Stability

The introduction of a bulky and polar sulfone group can have profound effects on protein
structure:

» Destabilization: The oxidation of a methionine residue within the hydrophobic core of a
protein can drastically destabilize its structure. For example, the oxidation of Met340 in the
p53 tetramerization domain to methionine sulfoxide leads to significant destabilization of the
tetramer.[8] Further oxidation to the sulfone would be expected to have an even more
pronounced effect.

 Increased Susceptibility to Degradation: The localized unfolding or altered conformation
resulting from methionine sulfone formation can expose previously buried sites to proteases,
leading to increased protein degradation.[8]

Altered Protein Function

The functional consequences of methionine sulfone formation are protein-specific:
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o Enzyme Activity: For enzymes, the modification of a methionine residue in or near the active
site can lead to a complete loss of catalytic activity.

» Substrate Specificity: In some cases, the modification can alter the substrate specificity of an
enzyme. Human Neutrophil Elastase (HNE), for instance, shows a preference for substrates
containing methionine sulfone, suggesting that this modification can create "super
substrates" under inflammatory conditions.[7][9][10]

o Protein-Protein Interactions: The modification of methionine residues at protein-protein
interaction interfaces can disrupt these interactions, thereby affecting signaling cascades and
the assembly of protein complexes.

Quantitative Data on Methionine Sulfone
Modification

The following tables summarize available quantitative data regarding the formation and
functional impact of methionine sulfone.

Table 1: Kinetic Data for the Oxidation of Methionine Sulfone by Permanganate lon[3][11]

k_auto-catalyzed

Temperature (°C) k_non-catalyzed (s™?)
(L-mol—*-s™?)
25 1.2x10°4 2.5x1072
30 1.8x10~* 3.8x1072
35 2.7x104 5.5x 102
40 4.0x 104 7.9x 1072

Table 2: Inhibition Constants (Ki) of Peptide Aldehyde Inhibitors of Human Neutrophil Elastase
(HNE)[9][12]
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Inhibitor P3 Residue Ki (nM) Relative Potency
Ac-RMAV-H Methionine 7266 1

Ac-RM(O)AV-H Methionine Sulfoxide 5547 13
Ac-RM(O2)AV-H Methionine Sulfone 147 49.4

Signaling Pathways and Cellular Processes Affected
by DL-Methionine Sulfone

While the reversible oxidation of methionine to methionine sulfoxide is increasingly recognized
as a regulatory mechanism in signaling, the irreversible formation of methionine sulfone is more
commonly associated with pathological conditions and cellular dysfunction.

o p53 Pathway: Methionine metabolism has been linked to the p53 tumor suppressor pathway.
High concentrations of methionine can inhibit the expression of wild-type p53.[13][14] The
irreversible oxidation of a critical methionine (Met340) in the p53 tetramerization domain to
its sulfoxide form destabilizes the protein, suggesting a mechanism for p53 inactivation
under oxidative stress.[8] Further oxidation to the sulfone would permanently lock p53 in an
inactive state.

o Keapl-Nrf2 Pathway: The Keapl-Nrf2 pathway is a key regulator of the cellular antioxidant
response. L-methionine intake can activate the Nrf2-ARE pathway, leading to the expression
of antioxidant enzymes.[15] While direct modulation by methionine sulfone is not well-
documented, conditions of severe oxidative stress that lead to sulfone formation would
heavily impact this pathway.

Below is a diagram illustrating the general impact of oxidative stress leading to irreversible
protein modification.
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Impact of Oxidative Stress on Protein Function

Reactive Oxygen
Species (ROS)

Oxidation

Methionine Sulfoxide
Reductases (Msr)

Protein with
Methionine (Met)

Mild Oxidation

I
|
Reductl n

Normal Protein
Function

Strong Oxidation

Protein with Methionine
Sulfone (MetO2)
(Irreversible)

Loss of Function /
Altered Function

Protein
Degradation

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow for Studying Methionine Sulfone Modification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methionine sulfoxide reductase A regulates cell growth through the p53-p21 pathway -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 2. researchgate.net [researchgate.net]

o 3. chemprob.org [chemprob.org]

o 4. researchgate.net [researchgate.net]

e 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

o 6. Quantitative analysis of cystine, methionine, lysine, and nine other amino acids by a single
oxidation--4 hour hydrolysis method - PubMed [pubmed.ncbi.nlm.nih.gov]

o 7. Performic Acid oxidation of proteins - PubMed [pubmed.ncbi.nim.nih.gov]

» 8. Oxidation of methionine residue at hydrophobic core destabilizes p53 tetrameric structure
- PubMed [pubmed.ncbi.nim.nih.gov]

e 9. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 10. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 11. researchgate.net [researchgate.net]
e 12. researchgate.net [researchgate.net]

e 13. Methionine inhibits cellular growth dependent on the p53 status of cells - PubMed
[pubmed.ncbi.nim.nih.gov]

e 14. Analysis of Methionine/Selenomethionine Oxidation and Methionine Sulfoxide Reductase
Function Using Methionine-Rich Proteins and Antibodies against Their Oxidized Forms -
PMC [pmc.ncbi.nim.nih.gov]

e 15. |-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for
depressing ROS-derived oxidative stress in growing rats - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b074414?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/22086179/
https://pubmed.ncbi.nlm.nih.gov/22086179/
https://www.researchgate.net/publication/277611288_Methionine_sulfoxide-_and_sulfone-containing_peptide_synthesis_management_of_a_relevant_post-translational_modification_in_proteins
https://chemprob.org/wp-content/uploads/2025/05/Ch-04-25.pdf
https://www.researchgate.net/profile/Andrea-Ayala-6/post/How-long-is-L-methionine-stable-in-a-solution/attachment/5c5fc09ccfe4a781a57e7538/AS%3A724640221634562%401549779100555/download/CO2_Oligos-Peptides_2015_RGB_34-38.pdf
https://devtoolsdaily.medium.com/real-examples-of-graphviz-26c06c866ba5
https://pubmed.ncbi.nlm.nih.gov/3104304/
https://pubmed.ncbi.nlm.nih.gov/3104304/
https://pubmed.ncbi.nlm.nih.gov/21357039/
https://pubmed.ncbi.nlm.nih.gov/18781628/
https://pubmed.ncbi.nlm.nih.gov/18781628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434204/
https://pubmed.ncbi.nlm.nih.gov/34500777/
https://pubmed.ncbi.nlm.nih.gov/34500777/
https://www.researchgate.net/publication/397711270_THE_METHIONINE_SULFONE_OXIDATION_BY_PERMANGANATE_ION_AUTOCATALYSIS_KINETIC_STUDY
https://www.researchgate.net/publication/354334632_Discrimination_of_Methionine_Sulfoxide_and_Sulfone_by_Human_Neutrophil_Elastase
https://pubmed.ncbi.nlm.nih.gov/17236862/
https://pubmed.ncbi.nlm.nih.gov/17236862/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2844923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2844923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2844923/
https://pubmed.ncbi.nlm.nih.gov/31001831/
https://pubmed.ncbi.nlm.nih.gov/31001831/
https://pubmed.ncbi.nlm.nih.gov/31001831/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Irreversible Protein Modification by DL-Methionine
Sulfone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074414+#irreversible-protein-modification-by-dl-
methionine-sulfone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b074414#irreversible-protein-modification-by-dl-methionine-sulfone
https://www.benchchem.com/product/b074414#irreversible-protein-modification-by-dl-methionine-sulfone
https://www.benchchem.com/product/b074414#irreversible-protein-modification-by-dl-methionine-sulfone
https://www.benchchem.com/product/b074414#irreversible-protein-modification-by-dl-methionine-sulfone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b074414?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

